N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-4-8(15)2-3-10(11)16/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXSXGVGONDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of 2-amino-4,5-dichlorobenzamide with 2-methylthiazol-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols, in solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolo-pyrimidine framework that is crucial for its biological activity. The key structural components include:
- Thiazole and Pyrimidine Rings : These heterocyclic structures enhance the compound's interaction with biological targets.
- Chlorophenyl Substituent : This moiety influences the pharmacological properties and selectivity towards specific receptors.
- Carboxamide Functional Group : This enhances solubility and facilitates interactions with biological systems.
Anticancer Activity
Research has demonstrated that N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits potent anticancer properties.
Case Studies
- Caco-2 Cell Line Study : In vitro testing revealed a 39.8% reduction in cell viability at a concentration of 10 μM (p < 0.001), indicating strong anticancer potential.
- Xenograft Models : In vivo studies demonstrated tumor growth inhibition in xenograft models, showcasing the compound's potential as a therapeutic agent.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens.
Minimum Inhibitory Concentration (MIC)
- The MIC against Staphylococcus aureus was found to be as low as 0.22 μg/mL, indicating high efficacy.
Anti-inflammatory Activity
This compound also shows promising anti-inflammatory effects.
Key Findings
- COX Inhibition : The compound significantly inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs.
- In Vivo Studies : In carrageenan-induced paw edema models, it reduced inflammation significantly.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to similar compounds:
| Activity Type | Compound Name | MIC/IC50 Values | Notes |
|---|---|---|---|
| Anticancer | N-(2,5-dichlorophenyl)-2-methyl... | IC50 = 10 μM | Induces apoptosis and cell cycle arrest |
| Antimicrobial | N-(2,5-dichlorophenyl)-2-methyl... | MIC = 0.22 μg/mL | Broad-spectrum activity against bacteria |
| Anti-inflammatory | N-(2,5-dichlorophenyl)-2-methyl... | IC50 = 0.04 μmol | Comparable to celecoxib |
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(3,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and varying degrees of efficacy in its applications .
Biological Activity
N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of thiazolo[3,2-a]pyrimidines, which have been explored for various pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrimidine structure, which is known to contribute to its biological activities. The presence of the dichlorophenyl group enhances its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the thiazolo[3,2-a]pyrimidine class. For instance, derivatives of this compound have shown significant inhibitory effects on p38α MAPK, an important target in cancer therapy. In vitro assays indicated that certain derivatives achieved over 70% inhibition at specific concentrations . The mechanism of action is believed to involve the modulation of cell signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated that it exhibits activity against a range of pathogens. For example, studies reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Research indicates that related compounds in this class can significantly suppress COX-2 activity, which is crucial in the inflammatory response .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolo[3,2-a]pyrimidine derivatives. Modifications on the phenyl ring and variations in substituents on the thiazole and pyrimidine rings can lead to enhanced potency and selectivity against specific biological targets.
| Compound | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound 8 | Antitumor | >70% inhibition | p38α MAPK |
| Compound 7b | Antimicrobial | 0.22 | Staphylococcus aureus |
| Compound 5 | Anti-inflammatory | 0.04 | COX-2 |
Case Studies
- Antitumor Efficacy : A study focusing on thiazolo[3,2-a]pyrimidines reported that derivative 9 displayed significant antitumor activity in various cancer cell lines with IC50 values indicating potent inhibition .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several derivatives against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could serve as effective alternatives to traditional antibiotics .
Q & A
Q. How can derivatives be designed for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Positional Scanning : Replace 2,5-dichlorophenyl with 3,4-dimethoxyphenyl to assess electronic effects.
- Fragment-Based Design : Introduce thiomorpholine or pyrazole moieties via nucleophilic substitution (e.g., K2CO3/DMF, 24 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
